

An In-depth Technical Guide to 3-(Methylamino)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Methylamino)-4-nitrobenzoic acid

Cat. No.: B1604077

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Abstract

This technical guide provides a comprehensive analysis of **3-(Methylamino)-4-nitrobenzoic acid** (CAS No. 214778-10-6), a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates verified physicochemical properties with theoretically derived insights into its synthesis, spectroscopic characteristics, and chemical reactivity. By establishing a robust scientific foundation, this document aims to serve as a critical resource for researchers engaged in the design of novel synthetic routes and the development of new molecular entities.

Introduction and Structural Elucidation

3-(Methylamino)-4-nitrobenzoic acid is a unique bifunctional molecule featuring a benzoic acid backbone substituted with a secondary amine and a nitro group. It is crucial to distinguish this compound from its more commonly referenced isomer, 4-(methylamino)-3-nitrobenzoic acid. The precise positioning of the methylamino group at the 3-position and the nitro group at the 4-position dictates its electronic properties and, consequently, its reactivity and potential applications.

The structural arrangement of **3-(Methylamino)-4-nitrobenzoic acid**, with the electron-donating methylamino group and the electron-withdrawing nitro group, creates a distinct electronic profile on the aromatic ring, influencing its chemical behavior in various reactions.

Caption: Chemical structure of **3-(Methylamino)-4-nitrobenzoic acid**.

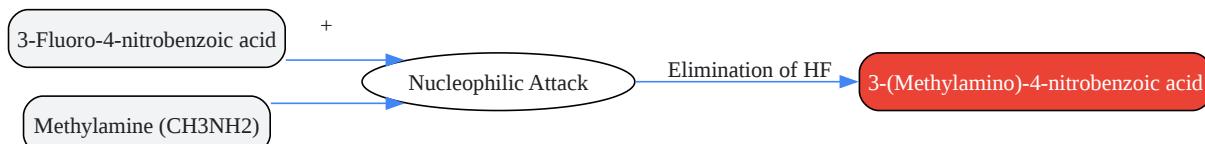
Physicochemical Properties

A summary of the key chemical and physical properties of **3-(Methylamino)-4-nitrobenzoic acid** is provided below.

Property	Value	Source
CAS Number	214778-10-6	[1]
Molecular Formula	C ₈ H ₈ N ₂ O ₄	[1]
Molecular Weight	196.16 g/mol	[1]
IUPAC Name	3-(methylamino)-4-nitrobenzoic acid	[1]
Canonical SMILES	CNC1=C(C=CC(=C1)C(=O)O)- -INVALID-LINK--[O-]	[1]
InChI Key	QIUGFPYSYODUEE- UHFFFAOYSA-N	[1]
Appearance	Solid (predicted)	-
Solubility	Predicted to be soluble in polar organic solvents.	-

Proposed Synthesis Protocol

While specific literature on the synthesis of **3-(Methylamino)-4-nitrobenzoic acid** is scarce, a plausible and efficient route can be designed based on well-established principles of nucleophilic aromatic substitution. The proposed method utilizes 3-fluoro-4-nitrobenzoic acid as the starting material, leveraging the high reactivity of the fluorine atom as a leaving group.



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Caption: Proposed synthesis of **3-(Methylamino)-4-nitrobenzoic acid**.

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-nitrobenzoic acid in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
- Addition of Methylamine: To the stirred solution, add an excess of methylamine (as an aqueous solution or a solution in an alcohol). The excess methylamine acts as both the nucleophile and a base to neutralize the hydrofluoric acid byproduct.
- Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is expected to proceed to completion within a few hours.
- Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the solution with a dilute mineral acid (e.g., HCl) to precipitate the product.
- Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

- The choice of a fluoro-substituted precursor is based on the high electronegativity of fluorine, which makes the carbon atom at the 3-position highly electrophilic and susceptible to

nucleophilic attack. Fluorine is also an excellent leaving group in nucleophilic aromatic substitution reactions.

- A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without interfering with the nucleophilic attack.
- Heating the reaction provides the necessary activation energy for the substitution to occur at a reasonable rate.

Predicted Spectroscopic Data

Due to the lack of published experimental spectra for **3-(Methylamino)-4-nitrobenzoic acid**, the following predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H NMR Spectroscopy:

- Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet system. The proton ortho to the carboxylic acid is expected to be the most deshielded, while the protons ortho and meta to the methylamino group will be more shielded.
- Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, likely in the range of 2.8-3.2 ppm.
- Amine Proton: A broad singlet for the N-H proton will be present, and its chemical shift will be highly dependent on the solvent and concentration.
- Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (typically >10 ppm) will correspond to the carboxylic acid proton.

¹³C NMR Spectroscopy:

- Carbonyl Carbon: The carbon of the carboxylic acid will be the most deshielded, appearing around 165-175 ppm.
- Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbons attached to the nitro and carboxylic acid groups will be the most deshielded, while the carbon attached to the methylamino group will be more shielded.

- Methyl Carbon: The methyl carbon will appear as a single peak in the upfield region of the spectrum, typically around 30-40 ppm.

FTIR Spectroscopy:

- O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ will be characteristic of the carboxylic acid O-H stretching.
- N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ will correspond to the N-H stretching of the secondary amine.
- C=O Stretch: A strong, sharp absorption peak between 1680-1710 cm⁻¹ will indicate the presence of the carboxylic acid carbonyl group.
- NO₂ Stretches: Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹, are characteristic of the nitro group.
- C=C Stretches: Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry:

- Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196.
- Fragmentation Pattern: Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da), the nitro group (-NO₂, 46 Da), and potentially the methyl group (-CH₃, 15 Da). The fragmentation of nitrobenzoic acids can be complex, but a prominent fragment corresponding to the loss of CO₂ is often observed.[\[2\]](#)

Chemical Reactivity and Potential Applications

The reactivity of **3-(Methylamino)-4-nitrobenzoic acid** is governed by its three functional groups: the carboxylic acid, the secondary amine, and the nitro group on the aromatic ring.

- Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is enhanced by the electron-withdrawing nitro group.[\[3\]](#)

- Secondary Amine Group: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be alkylated, acylated, and may participate in other reactions typical of aromatic amines.[4][5]
- Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. Conversely, the nitro group activates the ring for nucleophilic aromatic substitution. The methylamino group is an activating, ortho-para directing group. The interplay of these two substituents will determine the regioselectivity of further substitutions on the ring.
- Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This would open up further synthetic possibilities, such as the formation of diamino derivatives.[1]

Potential Applications:

While specific applications for **3-(Methylamino)-4-nitrobenzoic acid** are not well-documented, its structure suggests potential as:

- A scaffold in medicinal chemistry: Substituted nitrobenzoic acids are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] This molecule could serve as a starting point for the synthesis of novel therapeutic agents.
- An intermediate in organic synthesis: The presence of multiple reactive sites makes it a versatile building block for the synthesis of more complex molecules, including dyes, polymers, and agrochemicals.[8]

Safety and Handling

Based on the GHS hazard statements provided by suppliers, **3-(Methylamino)-4-nitrobenzoic acid** should be handled with care.[1]

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Work in a well-ventilated area or a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, rinse the affected area thoroughly with water.
- Store in a tightly sealed container in a cool, dry place.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Methylamino)-4-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1604077#3-methylamino-4-nitrobenzoic-acid-chemical-properties>

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